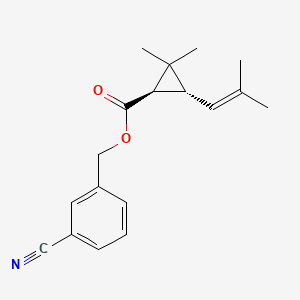
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (3-cyanophenyl)methyl ester, (1R,3R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (3-cyanophenyl)methyl ester, (1R,3R)- is a complex organic compound. It is characterized by its cyclopropane ring, which is known for its high strain and reactivity. The compound also features a cyanophenyl group, which can influence its chemical behavior and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:
Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the 2,2-dimethyl-3-(2-methyl-1-propenyl) group: This step might involve alkylation or addition reactions.
Attachment of the (3-cyanophenyl)methyl ester group: Esterification reactions, using carboxylic acids and alcohols in the presence of catalysts, are common.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the cyclopropane ring or the methyl groups.
Reduction: Reduction reactions could target the ester or cyanophenyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology and Medicine
In biology and medicine, it could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
Industrially, the compound might find applications in the synthesis of specialty chemicals, agrochemicals, or materials science.
作用机制
The mechanism of action would depend on the specific application. For example, if the compound has pharmacological activity, it might interact with specific enzymes or receptors in the body, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
- Cyclopropanecarboxylic acid derivatives
- Cyanophenyl esters
- Dimethylpropenyl compounds
Uniqueness
This compound’s uniqueness lies in its combination of a strained cyclopropane ring, a reactive cyanophenyl group, and a bulky dimethylpropenyl substituent, which together confer distinct chemical and physical properties.
属性
CAS 编号 |
82488-17-3 |
|---|---|
分子式 |
C18H21NO2 |
分子量 |
283.4 g/mol |
IUPAC 名称 |
(3-cyanophenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C18H21NO2/c1-12(2)8-15-16(18(15,3)4)17(20)21-11-14-7-5-6-13(9-14)10-19/h5-9,15-16H,11H2,1-4H3/t15-,16+/m1/s1 |
InChI 键 |
NGTRBEQCNBMLRY-CVEARBPZSA-N |
手性 SMILES |
CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=CC(=CC=C2)C#N)C |
规范 SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


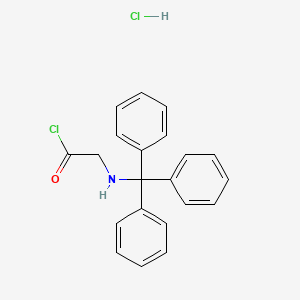

![[Dimethyl(prop-2-en-1-yl)silyl]methanethiol](/img/structure/B14410480.png)
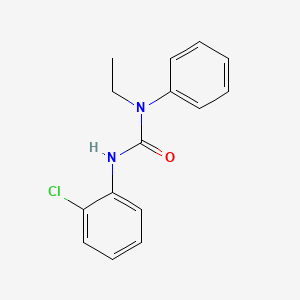
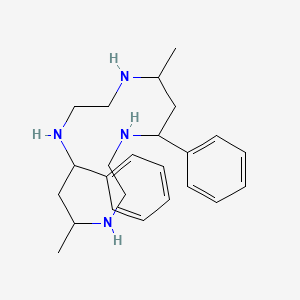
![3'-O-[(4-Methoxyphenyl)methyl]uridine](/img/structure/B14410497.png)
![4-[3-(4-Methylphenyl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14410504.png)
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]benzenesulfonamide](/img/structure/B14410507.png)
![6,7-Dihydro[1,3]thiazolo[3,2-a]purin-9(1H)-one](/img/structure/B14410512.png)
![3-methoxy-7-methylbenzo[c]acridine](/img/structure/B14410520.png)
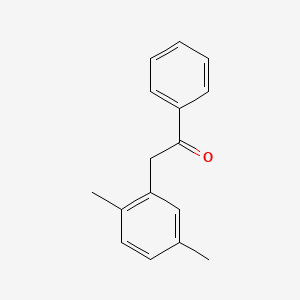
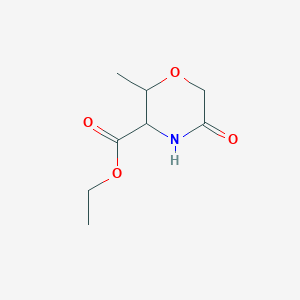
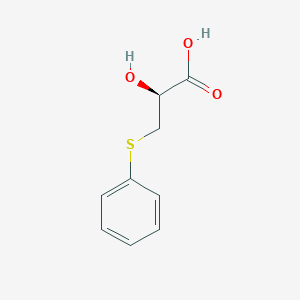
![2-[(E)-(2-Methoxyethyl)diazenyl]propane-2-peroxol](/img/structure/B14410548.png)
